1-(2-methylbut-3-yn-2-yl)pyrrolidine
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Overview
Description
1-(2-Methylbut-3-yn-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a 2-methylbut-3-yn-2-yl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylbut-3-yn-2-yl)pyrrolidine can be synthesized through a CuBr-catalyzed three-component coupling reaction. This involves the reaction of 2-methylbut-3-yn-2-ol, aldehydes, and pyrrolidine. The reaction proceeds with high enantiomeric excess (91 to >99% ee) and yields (79–95%) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbut-3-yn-2-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrrolidine oxides.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
1-(2-Methylbut-3-yn-2-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylbut-3-yn-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, widely used in organic synthesis and drug discovery.
Propargylamines: Compounds with similar alkyne functionality, used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolizines: Structurally related compounds with diverse biological activities.
Uniqueness
1-(2-Methylbut-3-yn-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Biological Activity
1-(2-methylbut-3-yn-2-yl)pyrrolidine is a chemical compound that has gained attention in various fields of biological research due to its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and an alkyne substituent, suggests diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N, with a molecular weight of approximately 135.21 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2-methylbut-3-yn-2-yl group that enhances its reactivity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Antimicrobial Activity : The alkyne moiety has been associated with antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, one study reported IC50 values indicating significant cytotoxicity against breast cancer cells, suggesting its role as a potential chemotherapeutic agent .
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Animal models have shown that it may reduce neuroinflammation and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases like Alzheimer's .
Case Studies
Research Findings
- Anticancer Activity : A study published in Nature demonstrated that compounds similar to this compound showed selective degradation of AKT proteins involved in cancer cell proliferation . This suggests that further optimization could enhance its efficacy.
- Neuroprotective Mechanisms : Research indicated that this compound could modulate inflammatory responses in neuronal cells, potentially offering protection against oxidative stress .
- Antimicrobial Potential : A screening study revealed that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential application in treating infections .
Properties
CAS No. |
7223-44-1 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H15N/c1-4-9(2,3)10-7-5-6-8-10/h1H,5-8H2,2-3H3 |
InChI Key |
ZQIGMZVYUIHTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
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